3-Sulfamoylpyridine-4-sulfonic acid

Descripción

Overview of Pyridine (B92270) Sulfonamide and Sulfonic Acid Chemical Architectures

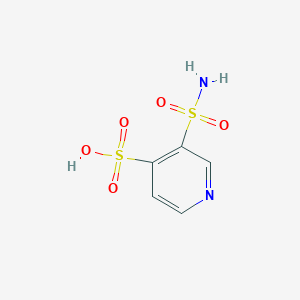

The chemical architecture of 3-Sulfamoylpyridine-4-sulfonic acid is defined by a pyridine ring substituted with two distinct sulfur-containing functional groups: a sulfamoyl group (-SO₂NH₂) at the 3-position and a sulfonic acid group (-SO₃H) at the 4-position.

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, possesses a unique electronic distribution. nih.govnih.govglobalresearchonline.net The nitrogen atom is more electronegative than the carbon atoms, leading to a partial negative charge on the nitrogen and partial positive charges on the carbons at positions 2, 4, and 6. globalresearchonline.net This electronic characteristic makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and more prone to nucleophilic attack, particularly at the 2 and 4-positions. nih.gov

The sulfonamide (-SO₂NH₂) functional group is a key pharmacophore found in a multitude of clinically important drugs. openaccesspub.orgnih.gov Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable component in medicinal chemistry. ontosight.ai Pyridine sulfonamides, in particular, have been extensively studied for their diverse biological activities. acs.orgnih.gov

The sulfonic acid (-SO₃H) group is a strong acid and imparts significant water solubility to organic molecules. chemicalbook.com In the context of pyridine chemistry, the introduction of a sulfonic acid group can dramatically alter the physicochemical properties of the parent molecule, influencing its acidity, polarity, and potential for ionic interactions. nih.govsigmaaldrich.comsigmaaldrich.com

The combination of both a sulfamoyl and a sulfonic acid group on a single pyridine ring, as in this compound, creates a bifunctional molecule with a unique set of properties that are of significant interest for advanced chemical and biological investigation.

Historical Context and Evolution of Research in Pyridine Sulfonic Acid Derivatives

The study of pyridine sulfonic acids dates back to the late 19th century. In 1882, O. Fischer first described the sulfonation of pyridine using concentrated sulfuric acid at very high temperatures. google.comgoogle.com Subsequent research focused on developing milder and more efficient methods for the synthesis of pyridine sulfonic acids, such as the use of catalysts like mercuric sulfate (B86663) to lower the reaction temperature. google.com

The discovery of the antibacterial properties of sulfonamides in the 1930s, stemming from the investigation of the dye Prontosil, marked a pivotal moment in medicinal chemistry and spurred extensive research into this class of compounds. openaccesspub.orgnih.govyoutube.com This led to the synthesis and evaluation of a vast number of sulfonamide derivatives, including those incorporating a pyridine ring, such as sulfapyridine, which was used to treat pneumonia. openaccesspub.org

In the decades that followed, research into pyridine sulfonic acid derivatives expanded beyond their antimicrobial applications. They have been investigated for a wide range of biological activities and have been utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.comgoogle.comresearchgate.netresearchgate.netresearchgate.net The development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization techniques, has further broadened the scope of accessible pyridine sulfonic acid and sulfonamide derivatives, allowing for the creation of increasingly complex and tailored molecular architectures. nih.govnih.gov

Rationale for Advanced Academic Investigation of this compound

The specific substitution pattern of this compound presents a compelling case for dedicated academic investigation. The presence of both a primary sulfonamide and a sulfonic acid group on adjacent positions of the pyridine ring suggests a unique interplay of electronic and steric effects that could lead to novel chemical properties and biological activities.

The rationale for its advanced study is multi-faceted:

Potential as a Novel Pharmacophore: The combination of two distinct, biologically relevant functional groups on a single scaffold could result in synergistic or unique interactions with biological targets. For instance, sulfonamides are well-known inhibitors of carbonic anhydrase, and the addition of a sulfonic acid group could modulate the binding affinity, selectivity, and pharmacokinetic properties of the molecule. innospk.com

Intermediate in Complex Syntheses: This bifunctional molecule could serve as a versatile building block for the synthesis of more complex and highly functionalized pyridine derivatives. The differential reactivity of the sulfamoyl and sulfonic acid groups could allow for selective chemical modifications.

Exploration of Intramolecular Interactions: The proximity of the sulfamoyl and sulfonic acid groups raises interesting questions about potential intramolecular hydrogen bonding or other non-covalent interactions that could influence the molecule's conformation and reactivity.

Contribution to Structure-Activity Relationship (SAR) Studies: The synthesis and characterization of this compound would provide valuable data for the broader understanding of how the placement and nature of substituents on the pyridine ring influence its chemical and biological properties. This knowledge is crucial for the rational design of new molecules with desired functionalities. researchgate.netnih.gov

Scope and Objectives of Focused Academic Research on this compound

Focused academic research on this compound would aim to comprehensively characterize this novel compound and explore its potential applications. The key objectives of such research would include:

Development of a reliable and efficient synthetic route: A primary goal would be to establish a reproducible method for the synthesis of this compound. This would likely involve multi-step synthesis, potentially starting from readily available pyridine derivatives such as 4-chloropyridine-3-sulfonamide (B47618) or by exploring direct functionalization methods. innospk.comgoogle.com

Thorough physicochemical characterization: Once synthesized, the compound would need to be extensively characterized to determine its key physical and chemical properties. This would include determining its melting point, solubility, pKa values, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity. jst.go.jp

Investigation of its chemical reactivity: Research would explore the reactivity of both the sulfamoyl and sulfonic acid groups, investigating their potential for further chemical modification to create a library of related derivatives.

Preliminary biological evaluation: Based on the known activities of related pyridine sulfonamides and sulfonic acids, initial biological screening would be conducted to assess its potential in areas such as enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, or as an anticancer agent. nih.govresearchgate.net

The successful completion of these objectives would not only provide the scientific community with a novel and well-characterized chemical entity but also pave the way for further investigations into its potential utility in various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

3-sulfamoylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZTVEIDPPEUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502355 | |

| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72810-60-7 | |

| Record name | 3-Sulfamoylpyridine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Sulfamoylpyridine 4 Sulfonic Acid

Classical Synthetic Approaches to 3-Sulfamoylpyridine-4-sulfonic Acid and its Analogs

Traditional methods for the synthesis of pyridine (B92270) sulfonic acids and sulfonamides often rely on well-established, yet sometimes harsh, reaction conditions. These approaches can be broadly categorized into direct functionalization, stepwise construction, and synthesis from pre-functionalized precursors like halopyridines.

Direct Sulfonation and Sulfamoylation Strategies

Directly installing sulfonic acid and sulfamoyl groups onto an unsubstituted pyridine ring is challenging due to the intrinsic electron-deficient nature of pyridine. nih.gov This characteristic makes the ring resistant to electrophilic aromatic substitution reactions like sulfonation, which typically require aggressive conditions such as fuming sulfuric acid at very high temperatures (300-350 °C). google.comgoogle.com Such methods often result in low yields and poor regioselectivity, with a preference for substitution at the 3-position. google.com

The direct introduction of a sulfamoyl group (sulfamoylation) is similarly difficult. However, strategies involving the activation of the pyridine ring can facilitate C-H functionalization. One such method involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinate salt. While this approach enables the formation of a C-S bond, it can lead to a mixture of C2 and C4-substituted regioisomers. chemrxiv.org Recent advancements have shown that the choice of base can influence this selectivity, offering a pathway to control the position of sulfonation. chemrxiv.org Another modern approach uses an electrochemical method to achieve meta-sulfonylation of pyridines by employing nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy, which avoids harsh catalysts and oxidants. nih.gov

Stepwise Construction of Pyridine Sulfonamide and Sulfonic Acid Moieties

A more controlled and common approach involves the stepwise construction of the target molecule. This strategy builds the functionalized pyridine ring through a sequence of reactions, often starting with a precursor that is more amenable to substitution. For instance, the synthesis can begin with the formation of pyridine-3-sulfonic acid, which serves as an intermediate for the production of sulfonamides. google.com

One documented industrial process for pyridine-3-sulfonic acid avoids the harsh direct sulfonation of pyridine. Instead, it starts with 3-chloropyridine (B48278), which is first oxidized to 3-chloropyridine-N-oxide. google.comgoogle.com The N-oxide activation facilitates the nucleophilic substitution of the chlorine atom with a sulfite (B76179), such as sodium bisulfite, to form pyridine-3-sulfonic acid-N-oxide. google.comgoogle.comprepchem.com The final step involves the reduction of the N-oxide, typically through catalytic hydrogenation with a catalyst like Raney nickel, to yield the desired pyridine-3-sulfonic acid. google.comgoogle.comprepchem.com This multi-step pathway offers better control and avoids the high temperatures and corrosive conditions of direct sulfonation. google.com Subsequent functionalization, such as the introduction of the sulfamoyl group at the 4-position, would require additional synthetic steps.

Synthesis from Halopyridine Precursors

Halopyridines are versatile and widely used precursors for the synthesis of substituted pyridines. The halogen atom serves as a leaving group for nucleophilic aromatic substitution or as a handle for metal-catalyzed cross-coupling reactions. As mentioned previously, 3-chloropyridine is a key starting material for an effective industrial synthesis of pyridine-3-sulfonic acid. google.comgoogle.com

The process begins with the oxidation of 3-chloropyridine to its N-oxide, which significantly activates the ring for subsequent reactions. google.com The substitution of the chlorine with a sulfo group is then achieved, followed by reduction. google.com This method is advantageous as it utilizes an inexpensive starting material, 3-chloropyridine, which is often a byproduct of other industrial processes. google.com This route provides a more economical and ecologically sound alternative to classical sulfonation. google.com The synthesis of various pyridine-based sulfonamides has also been achieved by reacting aminopyridines with sulfonyl chlorides in solvents like dichloromethane. eurjchem.com

Advanced and Green Synthetic Methodologies

In response to the limitations of classical methods, which often involve harsh conditions and produce significant waste, advanced and greener synthetic strategies are being developed. These methodologies focus on improving efficiency, selectivity, and sustainability through the use of catalysis.

Catalytic Pathways for Sulfonamide Formation

Catalysis offers a powerful tool for the synthesis of complex molecules like pyridine sulfonamides under milder conditions. chemscene.com One-pot multicomponent reactions, for example, allow for the synthesis of diverse pyridine derivatives containing a sulfonamide moiety in high yields and short reaction times. rsc.org These reactions can be facilitated by novel catalysts, such as dendrimer-like ionic liquids, which can be used under solvent-free conditions, further enhancing the green credentials of the synthesis. rsc.orgrsc.org

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of C-H functionalization and cross-coupling reactions. chemscene.com While direct transition metal-catalyzed C-H activation of pyridine for meta-functionalization has been developed, these protocols can be limited by the need for expensive and elaborate catalytic systems. nih.gov

Recent research has explored the chemo-enzymatic dearomatization of activated pyridines as a versatile and highly efficient method for preparing substituted N-heterocycles. acs.org This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity under benign conditions, offering a sustainable alternative to purely chemical methods that may require high temperatures and non-commercial chiral ligands. acs.org The development of such catalytic systems is crucial for the efficient and selective synthesis of complex pyridine derivatives. acs.org

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their unique ability to induce umpolung (polarity inversion) reactivity in substrates like aldehydes. mdpi.comdntb.gov.ua While direct literature on the NHC-catalyzed synthesis of this compound is not prominent, the principles of NHC catalysis are applicable to the formation of related sulfonamide structures. NHCs are known to catalyze the formation of new carbon-nitrogen bonds, a key step in constructing sulfonamide-containing molecules. nih.gov

A relevant application of NHC catalysis is in the three-component reaction between an alkyne, a sulfonyl azide, and an amine or alcohol to form N-sulfonylamidines. beilstein-journals.org This reaction proceeds through a copper-acetylide intermediate, with the NHC ligand playing a crucial role in stabilizing the copper catalyst and facilitating the reaction under mild, aerobic conditions. beilstein-journals.org This strategy highlights the potential for NHC-Cu(I) systems to construct the C-N bond adjacent to a sulfonyl group.

Furthermore, NHC catalysis has been successfully employed in the synthesis of phthalidyl sulfonohydrazones from phthalaldehyde derivatives and N-tosyl hydrazones. nih.gov This process involves the formation of a Breslow intermediate, followed by oxidation and intramolecular annulation to yield the final product. nih.gov The mechanism, supported by both experimental and computational studies, demonstrates the versatility of NHCs in facilitating complex transformations leading to sulfonamide-related structures. nih.gov

These examples showcase the potential of N-heterocyclic carbene catalysis as a sophisticated tool for constructing the intricate functional groups present in molecules like this compound.

Electrochemical Synthesis of Sulfonamides

Electrochemical methods offer a unique approach to synthesis, often avoiding harsh reagents and providing high selectivity. The electrochemical synthesis of sulfonic and sulfinic esters from sulfonyl hydrazides has been developed, demonstrating a pathway to form key sulfur-oxygen bonds. rsc.org In this method, sulfonyl hydrazides are treated with trialkyl orthoformate in a DMF solvent under a constant current to produce alkyl sulfinic esters. rsc.org

Mechanistic studies indicate that the reaction proceeds through the formation of sulfonyl radicals via electrochemical oxidation. rsc.org These reactive intermediates can then couple with alkyl or alkoxy radicals to generate the desired ester products. rsc.org By modifying the reaction conditions, such as the solvent and current, the outcome can be directed towards either sulfinic or sulfonic esters. For instance, conducting the reaction in an alkyl alcohol solvent at a higher current (15 mA) exclusively yields alkyl sulfonic esters. rsc.org

The following table summarizes the conditions for the electrochemical synthesis of related ester compounds.

| Starting Material | Reagent/Solvent | Current (mA) | Product Type | Yield |

| Arylsulfonyl hydrazide | Trialkyl orthoformate/DMF | 5 | Alkyl sulfinic ester | Moderate to Good |

| Arylsulfonyl hydrazide | Alkyl alcohol | 15 | Alkyl sulfonic ester | Moderate to Good |

| Data sourced from studies on the electrochemical synthesis of esters from sulfonyl hydrazides. rsc.org |

This electrochemical strategy provides a foundation for the potential synthesis of the sulfonic acid moiety in this compound, leveraging radical intermediates to construct the required sulfur-oxygen linkages.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has become a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.neteuropa.eu The application of continuous flow systems is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. europa.eu The synthesis of sulfonamides and their precursors, such as aryl sulfonyl chlorides, has been successfully adapted to continuous flow processes. researchgate.netmdpi.com

A continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been developed using multiple continuous stirred-tank reactors (CSTRs) and an automated control scheme. mdpi.com This approach allows for the safe handling of heated chlorosulfonic acid and provides a significant improvement in spacetime yield compared to batch methods. mdpi.com The precise control over reaction parameters like temperature, flow rate, and reagent mixing in a flow reactor minimizes the formation of impurities and enhances product purity. researchgate.neteuropa.eu

The transition from batch to continuous flow for sulfonamide synthesis involves careful consideration of design criteria, including temperature control, catalyst solubility, and material compatibility. researchgate.net The large surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation and efficient mass transfer, enabling reactions to be run under more aggressive conditions safely. europa.eu

The table below outlines a comparison of batch versus flow processes for a representative chlorosulfonation reaction.

| Process Type | Scale | Time (h) | Yield (g) | Spacetime Yield (g mL⁻¹ h⁻¹) |

| Optimized Batch | Lab | 6.5 | 65 | 0.072 |

| Continuous Flow | Lab | 12 | 500 | 0.139 |

| Data from a study on the continuous synthesis of aryl sulfonyl chlorides. mdpi.com |

These findings underscore the potential of flow chemistry to enable a safer, more efficient, and scalable synthesis of this compound.

Ultrasonically Assisted Synthetic Routes

Ultrasonication provides an alternative energy source for chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields. The application of ultrasound in synthesis is based on the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which generates localized high-temperature and high-pressure zones.

While direct ultrasonic synthesis of this compound is not widely documented, the technique has been used to prepare various heterocyclic compounds. For example, the synthesis of 1,4-dihydropyridine (B1200194) and 4H-pyran derivatives has been successfully achieved using a core/shell bionanocatalyst under ultrasonic irradiation in ethanol. nih.gov This method highlights the ability of sonication to promote complex multicomponent reactions efficiently. nih.gov

In a related field, microwave-assisted synthesis, which also uses an alternative energy input, has been employed for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This high-yielding method uses an activating agent and demonstrates good functional group tolerance, significantly reducing reaction times compared to conventional heating. organic-chemistry.org These examples of energy-assisted synthesis suggest that ultrasonic or microwave irradiation could be a viable strategy for accelerating the synthesis of this compound.

Considerations for Sustainable and Green Chemical Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of sulfonic acids and their derivatives presents several opportunities for applying these principles.

A key area of focus is the use of environmentally benign reagents and solvents. A sustainable method for synthesizing aryl and alkyl sulfonic acids has been developed using thiourea (B124793) dioxide as an easily handled and eco-friendly surrogate for sulfur dioxide, with air serving as the green oxidant. rsc.org This approach can proceed under either transition-metal-catalyzed or metal-free conditions and has been applied to the late-stage sulfonation of drug molecules. rsc.org

Another green advancement is the development of a safe and low-cost process for synthesizing sulfonyl fluorides from thiols or disulfides using specific reagents and potassium fluoride (B91410). osaka-u.ac.jpeurekalert.org This method is notable for producing only non-toxic inorganic salts as byproducts, minimizing environmental impact. osaka-u.ac.jpeurekalert.org Furthermore, the use of sulfonic acid-functionalized solid catalysts, such as modified zeolites, can provide a recyclable and reusable Brønsted acid source for synthesizing pyridine derivatives, avoiding the use of corrosive mineral acids. rsc.org Adopting such strategies—including the use of safer reagents, minimizing waste, and utilizing catalytic methods—would be crucial for a sustainable synthesis of this compound. researchgate.net

Derivatization and Functional Group Interconversions of this compound

Chemical Modifications of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional moiety that can undergo various chemical transformations to produce a range of derivatives. These modifications can be used to modulate the physicochemical and biological properties of the parent molecule. General functional group interconversions applicable to sulfonamides provide a framework for the potential derivatization of this compound. vanderbilt.edu

Common modifications of the sulfamoyl group include N-alkylation and N-arylation. These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an alkyl or aryl halide. The reactivity of the sulfamoyl group can be influenced by the electronic nature of the pyridine ring.

Another important transformation is the conversion of the primary sulfonamide to a secondary or tertiary sulfonamide by reacting it with various amines. This can be achieved through different synthetic routes, often involving the activation of the sulfonic acid moiety. For instance, sulfonic acids can be converted to sulfonyl chlorides, which are highly reactive intermediates for the synthesis of a wide array of sulfonamides. vanderbilt.edu The conversion of a sulfonic acid to a sulfonamide can also be achieved directly under microwave-assisted conditions, bypassing the need to isolate the sulfonyl chloride intermediate. organic-chemistry.org

These established chemical transformations provide a versatile toolkit for the derivatization of the sulfamoyl group in this compound, enabling the synthesis of a library of analogues for further study.

N-Alkylation and Acylation Reactions

The sulfonamide moiety (-SO₂NH₂) is a key site for derivatization through reactions at the nitrogen atom. These transformations, namely N-alkylation and N-acylation, allow for the introduction of a wide variety of substituents, thereby modifying the compound's properties.

N-Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This transformation is typically achieved by reacting the sulfonamide with acylating agents such as acid chlorides or anhydrides. researchgate.net The reaction often requires a base like triethylamine (B128534) or pyridine to neutralize the HCl produced when using acid chlorides. semanticscholar.org More advanced methods utilize N-acylbenzotriazoles as efficient, neutral coupling reagents in the presence of a base like sodium hydride (NaH), providing high yields of the N-acylsulfonamide product. semanticscholar.orgepa.gov Catalytic methods using bismuth(III) salts (BiCl₃ or Bi(OTf)₃) or metal hydrogen sulfates (e.g., Al(HSO₄)₃) have also been developed to facilitate the N-acylation with acid anhydrides or chlorides under mild or even solvent-free conditions. researchgate.netresearchgate.net

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is another important transformation. While direct alkylation can sometimes be challenging, specific methods have been developed. For instance, the use of ionic liquids as reaction media has been shown to facilitate the N-alkylation of poorly reactive heterocyclic compounds. rsc.org The reaction of the sulfonamide with alkyl halides or other alkylating agents, often in the presence of a base, can yield N-alkylated products.

Table 1: Representative N-Acylation Reactions of Sulfonamides This table presents generalized reaction conditions for the N-acylation of sulfonamides, which are applicable to the sulfonamide group of this compound.

| Acylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acid Anhydride | Bismuth(III) salts (e.g., BiCl₃) | Solvent or solvent-free | N-Acylsulfonamide | researchgate.net |

| N-Acylbenzotriazole | Sodium Hydride (NaH) | Organic Solvent (e.g., THF) | N-Acylsulfonamide | semanticscholar.orgepa.gov |

| Acid Chloride | Triethylamine or Pyridine | Inert Solvent | N-Acylsulfonamide | semanticscholar.org |

| Carboxylic Acid Anhydride | Al(HSO₄)₃ or Zr(HSO₄)₄ | Solvent-free, Room Temp | N-Acylsulfonamide | researchgate.net |

Sulfur Fluoride Exchange (SuFEx) Chemistry

Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for rapidly creating robust molecular connections. cshl.eduasu.edu This chemistry relies on the unique reactivity of sulfur(VI) fluorides, which are generally stable yet react efficiently with nucleophiles under specific conditions. asu.edusigmaaldrich.com Both the sulfonamide and the sulfonic acid groups of this compound can be converted into SuFEx-active moieties, specifically sulfonyl fluorides (R-SO₂F).

The conversion of the sulfonamide group into a sulfonyl fluoride can be achieved through methods that activate the sulfonamide. d-nb.info For example, a one-pot synthesis using a pyrylium (B1242799) salt and a fluoride source (e.g., KF) can transform aryl and alkylsulfonamides into the more robust sulfonyl fluorides. d-nb.info

The sulfonic acid group can also be a precursor to a sulfonyl fluoride. nih.govtheballlab.comrsc.orgresearchgate.net Deoxyfluorination of sulfonic acids or their salts using reagents like Xtalfluor-E® or thionyl fluoride provides direct access to sulfonyl fluorides. nih.govtheballlab.comrsc.org This transformation is significant as it converts the stable sulfonic acid into a reactive hub for SuFEx click chemistry. nih.govrsc.org

Once converted to a sulfonyl fluoride, the pyridine derivative can react with a variety of nucleophiles (e.g., silylated phenols, amines) in a SuFEx reaction to form sulfonates and sulfonamides, respectively. nih.govnih.govnih.gov This allows for the modular assembly of complex molecules, making it a valuable tool in drug discovery and materials science. sigmaaldrich.comnih.gov

Table 2: Synthesis of Sulfonyl Fluorides for SuFEx Chemistry This table outlines methods to convert sulfonic acids and sulfonamides into sulfonyl fluorides, the key reactive partners in SuFEx chemistry.

| Starting Functional Group | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Sulfonic Acid / Salt | Xtalfluor-E® / Thionyl Fluoride | Sulfonyl Fluoride (R-SO₂F) | Activates the sulfonic acid position for SuFEx reactions. | nih.govrsc.org |

| Sulfonamide (R-SO₂NH₂) | Pyrylium salt / KF / MgCl₂ | Sulfonyl Fluoride (R-SO₂F) | Activates the sulfonamide position for SuFEx reactions. | d-nb.info |

| Sulfonic Acid | Cyanuric chloride then KF | Sulfonyl Fluoride (R-SO₂F) | One-pot conversion of aryl sulfonic acids. | rsc.org |

Transformations of the Sulfonic Acid Group

The sulfonic acid (-SO₃H) group is a strong acid and can undergo several important chemical transformations. wikipedia.orglibretexts.org A primary reaction is its conversion to a sulfonyl halide, most commonly a sulfonyl chloride (-SO₂Cl).

This conversion is typically accomplished by treating the sulfonic acid with a chlorinating agent. wikipedia.org Common reagents for this purpose include phosphorus pentachloride (PCl₅) mixed with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.com The resulting sulfonyl chloride is a highly reactive electrophile, much more so than the parent sulfonic acid. libretexts.org It serves as a crucial intermediate for the synthesis of other sulfonamide derivatives and sulfonate esters. For example, reaction of the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines yields new sulfonamides.

In the context of pyridine sulfonic acids, specific methods have been developed. Diazotization of aminopyridines followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield pyridine-sulfonyl chlorides, which can then be hydrolyzed to the corresponding sulfonic acids. researchgate.net Conversely, pyridine sulfonic acids can be converted to sulfonyl chlorides. chemicalbook.com For instance, heating pyridine-3-sulfonic acid with PCl₅ and POCl₃ produces pyridine-3-sulfonyl chloride. chemicalbook.com A patented process describes the synthesis of chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids using a mixture of phosphorus trichloride (B1173362) and chlorine gas, which simultaneously chlorinates the ring and converts the sulfonic acid to a sulfonyl chloride. google.com

Diversification of the Pyridine Nucleus

Modification of the pyridine ring itself offers a pathway to a broader range of derivatives. The electronic nature of the pyridine ring in this compound is significantly influenced by the two strongly electron-withdrawing substituents. This deactivation makes the ring electron-poor and thus generally resistant to electrophilic aromatic substitution. masterorganicchemistry.comchemguide.co.uk

Electrophilic Aromatic Substitution: Direct electrophilic attack on the pyridine ring is challenging. Reactions like nitration or halogenation would require harsh conditions and would likely be unselective. Sulfonation of pyridine itself requires high temperatures and fuming sulfuric acid. chemguide.co.uklibretexts.org The presence of two deactivating groups on the target molecule would make such reactions even more difficult.

Nucleophilic Aromatic Substitution (S_NAr): An electron-poor pyridine ring is, however, activated towards nucleophilic attack. If a leaving group (such as a halogen) were present on the ring, it could be displaced by various nucleophiles. Synthetic strategies often involve starting with a substituted pyridine that already contains a leaving group. For example, pyridine-3-sulfonic acid can be synthesized from 3-chloropyridine by first forming the N-oxide, then displacing the chloride with a sulfite salt, and finally reducing the N-oxide. google.comgoogle.com This highlights the utility of nucleophilic substitution in building the core structure. For diversification of this compound itself, one would likely need to first introduce a leaving group onto one of the available ring positions (2, 5, or 6).

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. For pyridines, regioselective C-H functionalization can be achieved by activating the ring, for example, with triflic anhydride, followed by the addition of a nucleophile. chemrxiv.org This approach allows for the introduction of new substituents, such as sulfonyl groups, at specific positions on the pyridine ring, offering a powerful tool for diversification without pre-installing a leaving group. chemrxiv.org

Spectroscopic and Solid State Structural Characterization of 3 Sulfamoylpyridine 4 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

While specific experimental FT-IR spectra for 3-Sulfamoylpyridine-4-sulfonic acid are not extensively documented in publicly available literature, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. The FT-IR spectrum is anticipated to be complex due to the presence of the pyridine (B92270) ring, the sulfamoyl group (-SO₂NH₂), and the sulfonic acid group (-SO₃H).

The sulfonic acid group is characterized by strong and broad absorption bands. The O-H stretching vibration of the sulfonic acid is typically observed in the range of 3000-2500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the -SO₃H group are expected to appear as strong bands around 1250-1160 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

The sulfamoyl group also exhibits distinct vibrational frequencies. The N-H stretching vibrations of the primary amide (-NH₂) are expected to produce two bands in the region of 3400-3200 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations of the sulfamoyl group typically appear near 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

The pyridine ring vibrations will also be present. The C-H aromatic stretching vibrations are expected above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) usually occur in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be observable at lower frequencies.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid | O-H Stretch | 3000-2500 | Strong, Broad |

| Sulfonic Acid | S=O Asymmetric Stretch | 1250-1160 | Strong |

| Sulfonic Acid | S=O Symmetric Stretch | 1080-1030 | Strong |

| Sulfamoyl | N-H Stretch | 3400-3200 | Medium (two bands) |

| Sulfamoyl | S=O Asymmetric Stretch | 1350-1315 | Strong |

| Sulfamoyl | S=O Symmetric Stretch | 1170-1150 | Strong |

| Pyridine Ring | Aromatic C-H Stretch | >3000 | Medium to Weak |

| Pyridine Ring | C=C, C=N Ring Stretch | 1600-1400 | Medium to Strong |

Note: These are predicted values based on characteristic functional group frequencies and are not experimentally derived from this compound itself.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Specific Raman or SERS studies on this compound are not readily found. However, Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds.

For this compound, the symmetric stretching vibrations of the sulfonyl groups (in both the sulfonic acid and sulfamoyl moieties) are expected to produce strong Raman signals. The breathing mode of the pyridine ring, a symmetric vibration, is also typically a strong and characteristic band in the Raman spectrum, often observed around 1020-1040 cm⁻¹. asianpubs.org

Surface-Enhanced Raman Scattering (SERS) could be a powerful technique for studying this molecule, especially its adsorption behavior on metal surfaces. In SERS studies of a related compound, pyridine-3-sulfonic acid, the molecule was found to likely orient itself perpendicularly on a silver surface. rsc.org The enhancement of bands related to the C-H and S-O vibrations in the SERS spectrum provided insights into the molecule-surface interaction. rsc.org A similar approach for this compound could reveal information about its orientation and interaction with metallic substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-proton framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed structural picture can be constructed.

Proton NMR (¹H NMR) for Elucidation of Proton Environments

While a specific ¹H NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the electronic environment of the protons on the pyridine ring and the amide protons of the sulfamoyl group. The pyridine ring has three aromatic protons. The electron-withdrawing nature of the sulfonyl groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the range of 7.5-9.0 ppm.

The protons of the -NH₂ group in the sulfamoyl moiety would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with water or other protic species. In DMSO-d₆, amide protons often appear in the 7-8 ppm region. The acidic proton of the sulfonic acid group is typically very broad and may exchange with residual water in the solvent, making it difficult to observe or appear as a very broad hump over a wide chemical shift range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons (H-2, H-5, H-6) | 7.5 - 9.0 | Doublet, Doublet of Doublets |

| Sulfamoyl Protons (-NH₂) | Variable (e.g., 7.0 - 8.0 in DMSO-d₆) | Broad Singlet |

| Sulfonic Acid Proton (-SO₃H) | Variable, often very broad | Broad Singlet |

Note: These are estimated values and the actual chemical shifts and coupling patterns would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum of this compound would provide information about the carbon skeleton. The pyridine ring contains five carbon atoms. The carbons directly attached to the electron-withdrawing sulfamoyl and sulfonic acid groups (C-3 and C-4) would be significantly deshielded and appear at higher chemical shifts (downfield) compared to the other ring carbons. The remaining three carbons of the pyridine ring would also have distinct chemical shifts based on their positions relative to the nitrogen atom and the substituent groups.

Based on data for similar aromatic sulfonic acids and pyridine derivatives, the aromatic carbons are expected to resonate in the range of 120-150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 120 - 150 |

Note: These are general estimated ranges. Specific assignments would require experimental data and potentially 2D NMR techniques.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, helping to definitively assign their positions.

HSQC: An HSQC experiment would show correlations between each proton and the carbon to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the pyridine ring.

HMBC: An HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be invaluable for confirming the positions of the sulfamoyl and sulfonic acid groups by observing correlations from the ring protons to the carbons bearing these substituents (C-3 and C-4).

While no specific 2D NMR data for this compound is currently available, these techniques are standard procedures for the structural elucidation of novel or complex organic molecules.

X-ray Crystallography and Diffraction Analysis

X-ray diffraction techniques are powerful tools for probing the atomic and molecular structure of crystalline materials. By analyzing the pattern of diffracted X-rays, researchers can determine the arrangement of atoms within a crystal lattice, providing insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. units.it This technique requires a well-ordered single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern. The analysis of this pattern allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles, culminating in an unambiguous elucidation of the molecular structure.

While specific single crystal X-ray diffraction data for this compound were not found in the reviewed literature, the examination of closely related sulfonated aromatic compounds provides a clear illustration of the data that can be obtained. For instance, the crystal structure of 5-ammonio-2-naphthalenesulfonate reveals detailed information about its solid-state conformation and intermolecular interactions. crystallography.net Similarly, a co-crystal of 3-((3-nitrophenyl)sulfonamido)propanoic acid with 4,4′-bipyridine has been characterized, providing insights into crystal packing and hydrogen bonding networks. researchgate.net

A hypothetical set of crystallographic data that could be expected from a single crystal analysis of a derivative of this compound is presented in the interactive table below. This data is based on published crystallographic information for similar organic molecules and serves to exemplify the type of information generated from an SC-XRD experiment. researchgate.netwikipedia.orgnih.gov

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₅N₂O₅S₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.75 |

| Absorption Coefficient (mm⁻¹) | 0.5 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2200 |

| R-int | 0.035 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

This table is a hypothetical representation to illustrate the parameters obtained from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. units.itamericanpharmaceuticalreview.com It is particularly valuable in the pharmaceutical sciences for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Each polymorph possesses a unique crystal lattice and, consequently, a distinct PXRD pattern, which serves as a fingerprint for that specific form. americanpharmaceuticalreview.com

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a particular crystalline structure. By comparing the PXRD pattern of a sample to known reference patterns, one can identify the crystalline form present. Furthermore, the presence of new or shifted peaks can indicate the formation of a different polymorph or a solvate (a crystal form containing solvent molecules).

While a specific PXRD pattern for this compound is not available in the surveyed literature, the principles of PXRD analysis can be illustrated with data from related compounds. For example, a study on olanzapine (B1677200) polymorphs demonstrated the use of PXRD to quantify the different crystalline forms in a mixture. chemguide.co.uk The characteristic peaks for each polymorph are used to create a calibration curve for quantitative analysis. chemguide.co.uk

The following interactive table presents a hypothetical list of characteristic 2θ peaks that could be used to differentiate between two polymorphic forms of a this compound derivative.

| Polymorph Form | Characteristic 2θ Peaks (°) [Relative Intensity (%)] |

| Form A | 8.5 (100), 12.3 (45), 17.0 (80), 24.6 (60) |

| Form B | 9.2 (85), 13.1 (100), 18.5 (50), 25.4 (70) |

This table is a hypothetical representation to illustrate the use of characteristic PXRD peaks in identifying different polymorphs.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion is often energetically unstable and can fragment into smaller, characteristic ions. chemguide.co.uk The pattern of these fragment ions provides a "fingerprint" that can be used to identify the compound or elucidate its structure. For aromatic sulfonic acids and sulfonamides, common fragmentation pathways involve the loss of sulfur dioxide (SO₂) or the sulfamoyl or sulfonic acid group. researchgate.net

For this compound, the molecular ion would be expected to undergo fragmentation through several key pathways. The cleavage of the C-S bonds would be a prominent feature. The loss of the sulfamoyl group (-SO₂NH₂) would result in a fragment ion corresponding to pyridine-4-sulfonic acid. Conversely, the loss of the sulfonic acid group (-SO₃H) would yield 3-sulfamoylpyridine. Further fragmentation could involve the loss of SO₂ from these initial fragments.

An illustrative table of potential mass spectrometric fragments for this compound is provided below. The m/z values are calculated based on the expected fragmentation of the parent molecule.

| m/z Value | Proposed Fragment Ion |

| 238 | [M]⁺ (Molecular Ion) |

| 174 | [M - SO₂]⁺ |

| 158 | [M - SO₃H]⁺ |

| 157 | [M - SO₂NH₂]⁺ |

| 94 | [Pyridine-NH₂]⁺ |

| 79 | [Pyridine-N]⁺ |

| 64 | [SO₂]⁺ |

This table represents a plausible fragmentation pattern for this compound based on general principles of mass spectrometry.

Computational and Theoretical Investigations of 3 Sulfamoylpyridine 4 Sulfonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of molecular systems. Its balance of computational cost and accuracy makes it an ideal tool for investigating the electronic structure and related properties of molecules like 3-Sulfamoylpyridine-4-sulfonic acid.

The electronic structure, once the geometry is optimized, can be analyzed through various means. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, in a computational study of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, the analysis of FMOs was instrumental in understanding its potential for polymerization indexcopernicus.comjournalirjpac.com.

A series of pyridine (B92270) compounds were prepared using 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a precursor, and DFT studies were conducted to establish the geometry of the resulting compounds nih.gov.

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. For pyridine-3-sulfonic acid, a closely related compound, vibrational spectra have been studied using Hartree-Fock methods with different basis sets researchgate.net. The calculated wavenumbers were found to be in good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed analysis of the vibrational modes researchgate.net. The study also noted that the C-S stretching vibration is expected in the region of 760 ± 25 cm⁻¹ researchgate.net.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| Ring stretching | 1600-1300 |

| C-S stretching | 760 ± 25 |

| Data based on studies of pyridine-sulfonic acid derivatives. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In a study of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, MEP analysis was used to understand the binding interactions with other molecules indexcopernicus.comjournalirjpac.com. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonic acid and sulfamoyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction.

The pKa value is a critical parameter that describes the acidity of a compound. Computational methods can predict pKa values with reasonable accuracy, often by calculating the free energy change of the deprotonation reaction in a solvent model. For substituted pyridines, theoretical studies have been conducted to calculate their pKa values in aqueous solutions using semi-empirical methods like AM1 and PM5 with the COSMO solvent model mdpi.com. These studies take into account tautomeric and conformational equilibria to improve the accuracy of the predictions mdpi.com. More advanced methods, such as those employing DFT, have been used to predict the pKa of sulfonamide drugs, showing a strong correlation between calculated equilibrium bond lengths and experimental pKa values chemrxiv.org. These approaches could be applied to this compound to predict the pKa values for both the sulfonic acid and sulfamoyl groups, providing insight into its acid-base behavior in different pH environments.

| Computational Method | Application in pKa Prediction |

| Semi-empirical (AM1, PM5) with COSMO | Calculation of pKa for 3-substituted pyridines in aqueous solution. mdpi.com |

| DFT (B3LYP/6-311G(d,p)) | Prediction of pKa for sulfonamide drugs based on equilibrium bond lengths. chemrxiv.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and the dynamic behavior of molecules over time.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-S bonds can lead to various conformers with different energies. Energy minimization techniques, often based on molecular mechanics force fields, are used to find the most stable conformers. Studies on substituted piperidines, which are structurally related to pyridines, have used molecular mechanics calculations to predict conformer energies nih.gov. For flexible molecules, a thorough conformational search is essential to identify the global minimum energy structure and to understand the relative populations of different conformers at a given temperature. The stability of conformers is influenced by factors such as steric interactions and torsional strain libretexts.org.

Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both a sulfonic acid group (-SO₃H) and a sulfamoyl group (-SO₂NH₂), provides multiple sites for strong hydrogen bonding. The sulfonic acid group acts as a potent hydrogen bond donor, while its oxygen atoms are strong acceptors. Similarly, the sulfamoyl group's NH₂ provides donor sites, and its sulfonyl oxygens act as acceptors.

In the solid state, sulfonamides and sulfonic acids are known to form extensive and robust hydrogen-bonded networks. figshare.com Analysis of related crystal structures reveals common patterns, or synthons, that are likely to occur. For sulfonamides, the amido protons often show a preference for hydrogen bonding to sulfonyl oxygens, which can form dominant chain motifs. nih.gov In ortho-sulfonamidobenzamides, intermolecular hydrogen bonds of the N-H···O=S type are observed, driving the formation of supramolecular assemblies. nih.gov

Sulfonamide Chains/Dimers: The -SO₂NH₂ groups can form self-complementary hydrogen bonds, leading to chains or dimeric rings. nih.govnih.gov

Zwitterionic Interactions: Strong hydrogen bonds between the pyridinium (B92312) (N⁺–H) and sulfonate (SO₃⁻) groups would be a primary organizing force. figshare.com

Cross-linking: Additional hydrogen bonds involving the sulfamoyl NH₂ protons and sulfonate or sulfonyl oxygen atoms would link these primary motifs into a complex 3D architecture.

The interplay of these interactions dictates the crystal packing and resulting physicochemical properties of the compound. The study of hydrogen-bond connectivity in a wide array of sulfonamide crystal structures has shown that even small molecular changes can significantly alter the resulting network, highlighting the complexity of predicting these structures. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Synthon |

|---|---|---|---|

| Pyridinium (N⁺-H) | Sulfonate (SO₃⁻) | Charge-Assisted Hydrogen Bond | Primary Zwitterionic Linkage |

| Sulfamoyl (N-H) | Sulfonate (SO₃⁻) | Conventional Hydrogen Bond | Network Cross-linking |

| Sulfamoyl (N-H) | Sulfonyl (S=O) | Conventional Hydrogen Bond | Dimer or Chain Formation |

| Sulfamoyl (N-H) | Pyridine Nitrogen (N) | Conventional Hydrogen Bond | Intermolecular Linkage |

Molecular Docking Studies for Receptor Binding Mode Prediction and Interaction Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms. rjb.ro For this compound, docking studies could elucidate its potential interactions with biological targets.

The general process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. nih.gov Using software such as MOE or Schrödinger, the ligand is placed into the receptor's binding site in numerous possible conformations. nih.govchemmethod.com Each conformation is then "scored" based on a function that estimates the binding affinity, with lower scores typically indicating more favorable binding. nih.gov

In studies of other sulfonamide derivatives, key interactions driving binding have been identified. These predominantly involve hydrogen bonds between the sulfonamide/sulfonic acid groups and polar amino acid residues (e.g., Arginine, Glutamine, Asparagine) in the receptor's active site. chemmethod.commdpi.com The sulfonyl oxygens frequently act as hydrogen bond acceptors. rjb.ro For example, in the docking of sulfonamides into the E. coli Dihydropteroate Synthase (DHPS) binding pocket, specific polar and nonpolar interactions with pocket residues determine the binding conformation. nih.gov

Analysis of the top-ranked docking poses for this compound would reveal:

Binding Mode: The specific orientation of the molecule within the active site.

Key Interactions: Identification of amino acid residues forming hydrogen bonds, ionic interactions (with the sulfonate), or hydrophobic contacts.

Interaction Energy: A quantitative estimate of the binding affinity (e.g., in kcal/mol), which helps in comparing its potential efficacy against other compounds. chemmethod.com

Table 2: Representative Interaction Data from Docking Studies of Sulfonamide Derivatives

| Compound Type | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Azo-based Sulfonamide | FGFR2 Kinase | -6.24 | PHE 492, LYS 517, ASN 571 | chemmethod.com |

| Thiadiazole Sulfonamide | Carbonic Anhydrase IX | N/A | Arg64, Gln71, Gln92, Arg129 | mdpi.com |

| Cyclic Sulfonamide | SARS-CoV-2 3CLpro | 5.11 (Total-score) | GLU166, LEU50, MET49 | nih.gov |

| Sulfonamide Derivative | Penicillin-Binding Protein 2X | -6.9 (GScore) | GLY 664, VAL 662, ARG 426 | rjb.ro |

Note: The data in this table is for various sulfonamide derivatives, not this compound itself, and is presented to illustrate typical results from such studies.

Simulations of Solvent Effects and Hydration Shells

The behavior of this compound in a solution is critically influenced by its interactions with solvent molecules. Computational simulations, particularly molecular dynamics (MD), can model these effects and characterize the structure of the surrounding solvent, known as the hydration shell in aqueous solutions. nii.ac.jp

Studies on sulfonic acid groups, for instance in Nafion membranes, have shown they form strong, well-defined interactions with water. rsc.org Quantum chemical calculations have identified "strongly bound water," where a single water molecule can be associated with the sulfonic acid group via two hydrogen bonds. rsc.org First-principle MD simulations of various sulfur species in water reveal that they are excellent hydrogen-bonding agents, which dictates their structural and dynamic properties. nii.ac.jp The hydration shells can be visualized using three-dimensional spatial distribution functions (SDFs). nii.ac.jp

For this compound in water, simulations would likely show:

A highly structured first hydration shell around the polar sulfonate and sulfamoyl groups. nih.gov

Water molecules acting as both hydrogen bond donors to the sulfonate/sulfonyl oxygens and acceptors from the sulfamoyl N-H groups.

Disruption of the bulk water hydrogen-bonding network to accommodate the solute, with distinct dynamics for water molecules within the hydration shell compared to the bulk solvent. nih.gov The residence time of water molecules in this shell would be longer than in bulk water due to the strong interactions.

The choice of solvent is also critical. The solubility of sulfonamides varies significantly across different solvents, and computational models can help predict these properties. researchgate.netresearchgate.net The synthesis of sulfonamides can also be affected by the solvent, with deep eutectic solvents (DESs) being studied as environmentally friendly alternatives where the interplay between solubility and reactivity is crucial. uniba.itnih.gov

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms for the formation of this compound is key to optimizing its synthesis.

Reaction Pathway Elucidation

The synthesis of this compound involves the introduction of two different sulfur-containing functional groups onto a pyridine ring. The elucidation of the reaction pathway depends on the synthetic strategy employed.

One plausible route is the sulfonation of a pre-existing sulfamoylpyridine. The direct sulfonation of pyridine is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. wikipedia.org The reaction requires harsh conditions, such as fuming sulfuric acid at high temperatures (230-275°C), often with a mercury(II) sulfate (B86663) catalyst, to yield pyridine-3-sulfonic acid. wikipedia.orgpearson.comresearchgate.net If starting with 3-sulfamoylpyridine, the sulfamoyl group would further deactivate the ring, making the subsequent sulfonation at the 4-position even more challenging and likely requiring extreme conditions.

A more modern and potentially milder approach involves direct C-H functionalization. Recent studies have demonstrated the electrochemical meta-C-H sulfonylation of pyridines. nih.gov A proposed mechanism for such a reaction would involve the dearomatization of the pyridine ring, followed by a radical addition of a sulfonyl source at the C4 position, and subsequent re-aromatization. nih.gov Another strategy involves activating the pyridine with an agent like triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.org

Alternatively, the synthesis could start from a pyridine derivative where the 3- and 4-positions are pre-functionalized, followed by conversion to the desired groups. For example, the synthesis of sulfonamides is commonly achieved through the reaction of a sulfonyl chloride with an amine. researchgate.net A pathway could involve the synthesis of 4-chlorosulfonylpyridine-3-sulfonic acid, followed by ammonolysis of the sulfonyl chloride group to give the final product. The mechanism for the ammonolysis step is a nucleophilic attack of ammonia (B1221849) on the electrophilic sulfur atom of the sulfonyl chloride.

Transition State Analysis

For any proposed reaction mechanism, computational chemistry allows for the detailed analysis of the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS and calculating its energy is crucial for determining the activation energy barrier of a reaction, which governs its rate.

In the context of electrophilic sulfonation of pyridine, theoretical calculations would model the approach of the electrophile (SO₃) to the pyridine ring. The transition state would resemble a sigma complex (or Wheland intermediate), where the aromaticity of the pyridine ring is temporarily broken. The energy of this TS would be high, reflecting the large energy barrier for the reaction, consistent with the harsh experimental conditions required. pearson.com

For a C-H functionalization pathway, transition state analysis would help to rationalize the observed regioselectivity (i.e., why the functional group adds to the C4 position). By calculating the energies of the transition states for addition at different positions on the pyridine ring, the lowest energy pathway can be identified. chemrxiv.org Similarly, for the synthesis of the sulfonamide group from a sulfonyl chloride, the TS for the nucleophilic attack by ammonia could be calculated to understand the reaction kinetics. These computational analyses provide a molecular-level understanding of why a reaction proceeds in a certain way and are invaluable for designing more efficient synthetic routes.

Advanced Applications in Chemical Research

Catalysis and Organocatalysis

The acidic nature of the sulfonic acid group is central to the catalytic applications of this compound, particularly in reactions that benefit from Brønsted acid catalysis.

The sulfonic acid group (–SO₃H) is a powerful Brønsted acid, meaning it is an effective proton (H⁺) donor. This acidity is significantly higher than that of carboxylic acids. uol.de In catalysis, the sulfonic acid moiety can protonate various functional groups, thereby activating substrates for subsequent reactions. nih.gov This activation is a key step in numerous organic transformations, including esterification, etherification, and condensation reactions. evitachem.com

While homogeneous acid catalysts are effective, their separation from the reaction mixture can be challenging. nih.gov This has led to the development of heterogeneous catalysts where the sulfonic acid group is immobilized on a solid support.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, most notably the ease of catalyst separation and recycling. rsc.orgresearchgate.net 3-Sulfamoylpyridine-4-sulfonic acid and related sulfonated compounds are ideal candidates for creating such catalysts. The sulfonic acid group can be anchored to various solid supports, including polymers, silica (B1680970), and porous organic frameworks, to create robust and reusable solid acid catalysts. rsc.orgelsevierpure.comnih.gov

These solid-supported sulfonic acid catalysts have proven effective in a variety of organic reactions. For example, sulfonic acid functionalized silica has been used for the three-component synthesis of 1,4-dihydropyridines under solvent-free conditions, demonstrating high yields and short reaction times. nih.govresearchgate.net Similarly, a sulfonic acid-functionalized polypropylene (B1209903) fiber has been reported as a highly efficient and recyclable catalyst for the Biginelli reaction. rsc.org The porous structure of supports like mesoporous silica can further enhance catalytic activity by providing a high surface area and controlled access to the catalytic sites. nih.govrsc.org

The following table summarizes research findings on various heterogeneous catalysts based on sulfonic acid groups.

| Catalyst Support | Reaction Catalyzed | Key Findings | Reference(s) |

| Mesoporous Silica | Friedel–Crafts Alkylation | Catalyst is highly sustainable and can be recycled for eight cycles. | nih.gov |

| Polypropylene Fiber | Biginelli Reaction | Excellent chemical yields and catalyst recyclability (up to 11 runs). | rsc.org |

| Porous Organic Polymer | Synthesis of Dihydro-2-oxypyrroles | High catalytic activity, short reaction times, and excellent recyclability. | nih.gov |

| Silica | Synthesis of 1,4-Dihydropyridines | High yields in short reaction times under solvent-free conditions. | nih.govresearchgate.net |

Materials Science and Polymer Chemistry

The multifunctionality of this compound allows it to serve as a versatile building block in the construction of advanced materials like coordination polymers and functional polymers for specific applications such as proton exchange membranes.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. uol.de The properties of these materials are highly dependent on the geometry and functionality of the linkers. Aromatic sulfonic acids are attractive as linkers due to their high thermal stability and strong acidity compared to the more commonly used carboxylic acids. uol.de

Molecules like this compound are particularly interesting as "hybrid linker molecules" because they possess two different types of donor moieties. researchgate.net The pyridine (B92270) nitrogen atom is a good coordinator for late (soft) transition metals, while the sulfonate group (the deprotonated form of sulfonic acid) is well-suited for coordinating with early (hard) transition metals or lanthanides. researchgate.net This dual nature allows for the construction of complex, multifunctional frameworks. The sulfonate group's versatile coordination modes can, however, make structural prediction more challenging than for carboxylate-based MOFs. atlasofscience.org The strategic introduction of sulfonated linkers can create defects or dangling sulfonate groups within the MOF structure, which has been shown to dramatically enhance properties like proton conductivity. atlasofscience.org

Proton exchange membranes (PEMs) are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode while preventing the passage of gases. orientjchem.orgrsc.org Sulfonated polymers are the state-of-the-art materials for PEMs, with the sulfonic acid groups providing the necessary hydrophilicity and proton conductivity. bwise.krcanada.ca

Incorporating pyridine groups into sulfonated polymers offers several advantages for PEM applications. A series of sulfonated polyimides containing pyridine groups were found to exhibit not only high proton conductivity but also low water uptake and improved water stability. researchgate.net This enhanced stability is attributed to the acid-base interaction between the sulfonic acid (acidic) and pyridine (basic) functional groups. researchgate.net This interaction helps to manage the water content within the membrane, preventing excessive swelling that can compromise mechanical integrity. researchgate.net Researchers have synthesized various copolymers, such as sulfonated polyimide-polybenzimidazoles, that leverage this concept to achieve both high conductivity and significantly improved radical oxidative stability, a key factor for the lifetime of a fuel cell. researchgate.netresearchgate.net

The table below details the properties of several sulfonated polymers containing pyridine or benzimidazole (B57391) moieties developed for proton exchange membranes.

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Key Feature | Reference(s) |

| Sulfonated Polyimides with Pyridine Groups | N/A | 0.23 (at 100% RH) | Acid-base interaction improves water stability. | researchgate.net |

| Sulfonated Polybenzimidazole Copolymers with Pyridine Rings | 0.91 - 1.46 | 0.06 (at 95% RH, 80°C) | Good thermal and mechanical stability. | researchgate.net |

| Sulfonated Polyimide-Polybenzimidazole Copolymers | 1.90 - 2.47 | Higher than Nafion 112 (hydrated) | Significant improvement in radical oxidative stability. | researchgate.net |

| Branched Sulfonimide-Based Poly(phenylenebenzophenone) | 1.00 - 1.86 | 0.122 (at 90°C/90% RH) | Higher proton conductivity than Nafion 117. | nih.gov |

Chemical Biology and Bioconjugation Chemistry

While direct applications of this compound in chemical biology are not extensively documented, the functional groups present on the molecule suggest potential utility in this field. Chemical biology involves the use of chemical tools to study and manipulate biological systems.

Bioconjugation chemistry, a subfield of chemical biology, focuses on covalently linking molecules to biomolecules such as proteins or nucleic acids. The functional groups on this compound offer potential handles for such conjugation. For example, the sulfonic acid or the sulfamoyl group could be chemically activated to react with nucleophilic residues on a protein, such as the amine group of lysine (B10760008) or the thiol group of cysteine.

Furthermore, research into related pyridine-sulfonic acid derivatives has demonstrated biological relevance. A study on 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine derivatives showed they could act as analogs of NMDA receptor antagonists, indicating that this structural class can interact with biological targets. nih.gov The formation of stable supramolecular structures between sulfonates and pyridinium (B92312) ions is also a well-established principle that can be exploited in the design of molecular assemblies with specific biological functions. acs.org The inherent reactivity and structural motifs of this compound therefore present opportunities for its future development as a tool in chemical biology and bioconjugation.

Functionalization of Biomolecules via Sulfamoyl Linkages

The covalent modification of biomolecules is a cornerstone of chemical biology, enabling the development of sophisticated tools for diagnostics, therapeutics, and basic research. The sulfamoyl linkage (R-SO₂-NH-R') offers a stable and versatile connection for conjugating small molecules to biomolecules such as proteins and peptides.

While the direct use of this compound for biomolecule functionalization is not prominently reported, the chemistry of sulfamoyl group installation is well-established. Generally, a sulfamoyl chloride (R-SO₂Cl) can react with primary or secondary amines on a biomolecule, such as the side chain of lysine residues or the N-terminus of a peptide, to form a stable sulfamide (B24259) bond. The pyridine and sulfonic acid groups of this compound would offer unique properties to the resulting bioconjugate, such as altered solubility, charge, and potential for further interactions. The pyridine ring, a common scaffold in medicinal chemistry, can improve aqueous solubility and metabolic stability. nih.gov

The synthesis of sulfamoyl-linked bioconjugates often involves the reaction of an activated sulfamoyl donor with the target biomolecule. The presence of the sulfonic acid group on the pyridine ring of this compound would likely influence the reactivity and selectivity of the sulfamoyl group in bioconjugation reactions.

Exploration in the Development of Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function or to enable its detection and imaging. The pyridine sulfonamide scaffold is a recognized pharmacophore in drug discovery and has been explored in the development of various inhibitors. nih.govmdpi.com

The structure of this compound suggests its potential as a scaffold for developing chemical probes. The sulfonamide group is a key zinc-binding group in many enzyme inhibitors, notably carbonic anhydrases (CAs). mdpi.com The pyridine ring can be readily modified to introduce reporter groups, such as fluorophores or affinity tags, which are essential components of chemical probes. For instance, pyridine-based compounds have been investigated as potential inhibitors for enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

Structure-activity relationship (SAR) studies are fundamental to the process of designing and optimizing chemical probes. nih.gov By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features responsible for target binding and selectivity.

Correlating Structural Modifications with Target Interaction Profiles